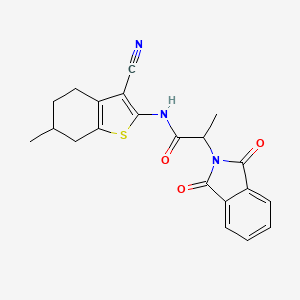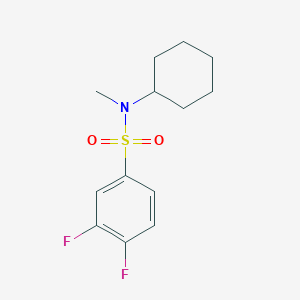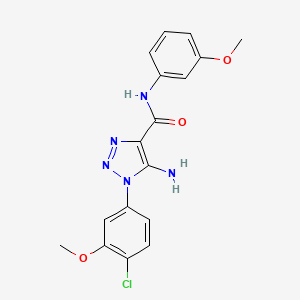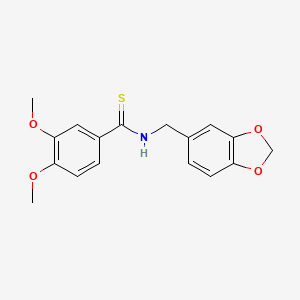![molecular formula C20H21N3OS2 B5084056 N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is commonly known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a protein that plays a crucial role in the development and functioning of B-cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has been shown to have promising results in the treatment of various diseases, including cancer and autoimmune disorders.
作用机制
TAK-659 is a selective inhibitor of BTK, which means it specifically targets this protein and does not affect other proteins in the body. BTK is involved in the signaling pathway that leads to the activation of B-cells. Inhibiting BTK activity with TAK-659 prevents this signaling pathway from being activated, leading to the suppression of B-cell activity. This results in the suppression of the immune response in autoimmune disorders and the death of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. Inhibition of BTK activity with TAK-659 leads to the suppression of B-cell activity, which results in the suppression of the immune response. This can lead to a decrease in inflammation and the symptoms of autoimmune disorders. In cancer cells, the inhibition of BTK activity with TAK-659 leads to cell death and tumor regression.
实验室实验的优点和局限性
One of the main advantages of TAK-659 for lab experiments is its selectivity for BTK. This means that it specifically targets this protein and does not affect other proteins in the body. This makes it an ideal tool for studying the role of BTK in various diseases. However, one limitation of TAK-659 is its potency. It is a highly potent inhibitor of BTK, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research of TAK-659. One area of research is the development of new and more potent inhibitors of BTK. This could lead to the development of more effective treatments for cancer and autoimmune disorders. Another area of research is the identification of new targets for TAK-659. This could lead to the development of new treatments for diseases that are not currently treatable with existing drugs. Finally, the use of TAK-659 in combination with other drugs is an area of research that holds promise for the treatment of various diseases.
合成方法
The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the final coupling of the piperidinecarboxamide group. The process starts with the reaction of 3-(1,3-thiazol-4-yl)aniline with 3-chlorothiophene-2-carbaldehyde to form an intermediate compound. This intermediate is then reacted with piperidine-4-carboxylic acid to produce the final product, TAK-659. The synthesis of TAK-659 has been optimized to yield high purity and high yield.
科学研究应用
TAK-659 has been the subject of numerous scientific studies due to its potential applications in medicine. One of the main areas of research has been in the treatment of cancer. BTK is overexpressed in many types of cancer, and inhibiting its activity has been shown to be an effective strategy for treating cancer. TAK-659 has been shown to be effective in inhibiting BTK activity in cancer cells, leading to cell death and tumor regression.
Another area of research has been in the treatment of autoimmune disorders. BTK plays a crucial role in the development and functioning of B-cells, which are involved in the immune response. Inhibiting BTK activity with TAK-659 has been shown to be effective in treating autoimmune disorders such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-[3-(1,3-thiazol-4-yl)phenyl]-1-(thiophen-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c24-20(16-4-7-23(8-5-16)11-15-6-9-25-12-15)22-18-3-1-2-17(10-18)19-13-26-14-21-19/h1-3,6,9-10,12-14,16H,4-5,7-8,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYNTNSUHFEKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CSC=N3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)


![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)

![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![3-(2-chlorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)